1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone
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Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its class or family, and any important functional groups.
Synthesis Analysis
The synthesis of a compound involves detailing the chemical reactions used to produce it. This would include the starting materials, reagents, and conditions for each step, as well as the yield and purity of the product.Molecular Structure Analysis
This involves examining the 3D structure of the molecule, including bond lengths and angles, and any important structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reagents and conditions for each reaction, and the mechanism by which it occurs.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It might also include studying its spectroscopic properties, such as its UV/Vis, IR, NMR, and mass spectra.Scientific Research Applications
Microwave Assisted Synthesis and Antibacterial Activity
Research by Merugu, Ramesh, and Sreenivasulu (2010) demonstrates the synthesis of related compounds using microwave irradiation. These compounds have been evaluated for their antibacterial activity, indicating potential in medical research and pharmaceutical applications (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis and Spectral Analysis
Elavarasan, Bhakiaraj, and Gopalakrishnan (2014) conducted studies on novel heterocyclic compounds containing tetrazoles and piperidine, which are structurally similar to the compound . These studies included spectral analysis and evaluation of antimicrobial activity, suggesting the compound's relevance in synthesizing new chemical entities with potential antimicrobial properties (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Synthesis and Bioactivity
Research involving synthesis and bioactivity of compounds structurally similar to the query compound has been explored by Xue Si-jia (2011). This study indicates the potential of these compounds in producing broad inhibitory activities toward fungi, which can be relevant in antifungal research and drug development (Xue Si-jia, 2011).
Synthesis and Characterization for Catalytic Behavior
The study by Sun et al. (2007) on the synthesis and characterization of compounds involving piperidine for catalytic behavior towards ethylene reactivity highlights the chemical's potential in industrial applications, particularly in the field of catalysis and polymer science (Sun et al., 2007).
Safety And Hazards
This would involve studying any potential hazards associated with the compound, such as its toxicity, flammability, or reactivity. It would also involve studying how to handle and dispose of the compound safely.
Future Directions
This would involve discussing potential future research directions, such as further studies to understand the compound’s properties or mechanisms, or the development of new synthetic routes or applications for the compound.
I hope this general guidance is helpful. For a more detailed analysis, I would recommend consulting a chemistry textbook or a professional chemist. Please note that this is a general guide and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-cyclopentylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2S/c18-15-6-3-9-19-17(15)22-13-7-10-20(11-8-13)16(21)12-23-14-4-1-2-5-14/h3,6,9,13-14H,1-2,4-5,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRPDLQFOXUKMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone |
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